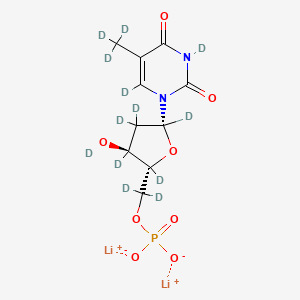
Thymidine 5'-monophosphate-d13 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-monophosphate-d13 (dilithium): is a deuterium-labeled thymidine monophosphate. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes, making it a valuable tool in drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine 5’-monophosphate-d13 (dilithium) is synthesized by incorporating deuterium into thymidine 5’-monophosphate. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pH to ensure the stability of the deuterium-labeled compound .
Industrial Production Methods: Industrial production of thymidine 5’-monophosphate-d13 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product. The final compound is then tested for isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions: Thymidine 5’-monophosphate-d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine 5’-diphosphate or thymidine 5’-triphosphate.
Reduction: Reduction reactions can convert thymidine 5’-monophosphate-d13 back to thymidine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Thymidine 5’-diphosphate, thymidine 5’-triphosphate.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives.
Scientific Research Applications
Chemistry: Thymidine 5’-monophosphate-d13 (dilithium) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, the compound is used to study DNA synthesis and repair mechanisms. It helps in understanding the incorporation of nucleotides into DNA and the effects of deuterium labeling on biological processes .
Medicine: The compound is valuable in pharmacokinetic studies to track the distribution and metabolism of thymidine analogs in the body. It aids in the development of new drugs by providing insights into their metabolic pathways .
Industry: In the pharmaceutical industry, thymidine 5’-monophosphate-d13 (dilithium) is used in the development and testing of new drugs. Its stable isotope labeling allows for accurate quantification and analysis of drug candidates .
Mechanism of Action
Thymidine 5’-monophosphate-d13 (dilithium) exerts its effects by participating in the synthesis of DNA. It is incorporated into the DNA strand during replication, allowing researchers to track and study the process. The deuterium labeling does not significantly alter the compound’s behavior, making it an ideal tracer for studying DNA synthesis and repair .
Molecular Targets and Pathways:
Thymidylate synthase: Catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate.
DNA polymerase: Incorporates thymidine monophosphate into the growing DNA strand.
Thymidine kinase: Phosphorylates thymidine to thymidine monophosphate.
Comparison with Similar Compounds
Thymidine 5’-monophosphate-15N2,d13 (dilithium): Labeled with both deuterium and nitrogen-15.
Thymidine 5’-monophosphate: The non-labeled version of the compound.
Thymidine 5’-diphosphate: Contains two phosphate groups.
Thymidine 5’-triphosphate: Contains three phosphate groups.
Uniqueness: Thymidine 5’-monophosphate-d13 (dilithium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a distinct advantage in studying metabolic pathways and drug development processes .
Properties
Molecular Formula |
C10H13Li2N2O8P |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D;;/hD |
InChI Key |
ZEFACUFFWBFJPP-CRRAQMQRSA-L |
Isomeric SMILES |
[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















